molecular formula C11H17N3 B2731461 2-(Azepan-1-yl)pyridin-3-amine CAS No. 94520-29-3

2-(Azepan-1-yl)pyridin-3-amine

Cat. No.: B2731461
CAS No.: 94520-29-3
M. Wt: 191.278
InChI Key: DLQKPQFEDNKZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)pyridin-3-amine is a heterocyclic amine compound with the molecular formula C11H17N3 and a molecular weight of 191.28 g/mol . This compound belongs to the class of azepan-1-yl pyridines, which are valuable scaffolds in drug discovery due to the presence of both pyridine and azepane rings, structures frequently found in pharmacologically active molecules . The compound has been studied for its broad spectrum of potential therapeutic properties, including anti-inflammatory, anti-fungal, and anti-viral activities . A significant area of research interest lies in its anti-cancer properties and its potential use in the treatment of neurological conditions such as Alzheimer's disease, Parkinson's disease, and stroke . As a research chemical, its primary advantages include relatively low cost, good availability, and stability, allowing for long-term storage without significant degradation . Researchers should note that this compound is not soluble in water, which may influence experimental design, and it must be handled with care due to its toxic nature . Future research directions for this compound include further elucidation of its mechanism of action and the development of more effective therapeutic applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQKPQFEDNKZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Contemporary Medicinal Chemistry

In the landscape of modern drug discovery, the development of novel molecular frameworks is a critical endeavor. The pyridine (B92270) ring, a fundamental component of 2-(azepan-1-yl)pyridin-3-amine, is a well-established constituent of many biologically active compounds. frontiersin.org Pyridine derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai The incorporation of an azepane ring introduces a seven-membered saturated heterocycle, which can impart unique three-dimensional structural properties to the molecule. researchgate.net The exploration of such combined scaffolds is a strategic approach in medicinal chemistry to access new chemical spaces and potentially identify compounds with improved efficacy and novel mechanisms of action.

The strategic incorporation of less common ring systems, such as the seven-membered azepane, is a growing trend in drug discovery. nih.gov This approach moves beyond the more frequently utilized five- and six-membered rings, offering the potential for novel intellectual property and the development of compounds with distinct pharmacological profiles. nih.govresearchgate.net The study of molecules like this compound is therefore emblematic of this forward-thinking approach to scaffold design in the pursuit of new medicines.

Structural Classification and Significance of Azepane Pyridinamine Motifs

The 2-(azepan-1-yl)pyridin-3-amine molecule can be deconstructed into two key structural motifs: the pyridinamine core and the azepane ring. The pyridinamine portion, specifically a 3-aminopyridine (B143674) derivative, provides a rigid aromatic platform with specific hydrogen bonding capabilities. The amino group at the 3-position of the pyridine (B92270) ring can act as a hydrogen bond donor, a crucial feature for molecular recognition by biological targets. ontosight.ai

The azepane ring is a seven-membered aliphatic heterocycle that introduces a degree of conformational flexibility. researchgate.net This non-planar, saturated ring system can adopt various low-energy conformations, allowing the molecule to present its substituents in different spatial orientations. This conformational adaptability can be advantageous for optimizing interactions with the binding sites of proteins and other biological macromolecules. Azepane and its derivatives are recognized as important structural motifs in a variety of natural products and bioactive molecules, contributing to a wide spectrum of medicinal and pharmaceutical properties. researchgate.net

The combination of the planar, aromatic pyridinamine with the flexible, three-dimensional azepane ring in this compound results in a scaffold with a unique topographical profile. This structural hybrid holds the potential to interact with biological targets in ways that neither constituent motif could achieve alone, making it a compelling starting point for medicinal chemistry programs.

Overview of Research Trajectories for the Compound and Its Analogs

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several logical disconnection points for its synthesis. The primary disconnections involve the carbon-nitrogen bonds of the azepane ring and the amino group attached to the pyridine core.

One key disconnection is the C2-N bond between the pyridine ring and the azepane moiety. This suggests a synthesis route involving the coupling of a 2-substituted pyridine with azepane. The 2-substituent on the pyridine should be a good leaving group, such as a halogen (e.g., chloro, bromo) or a sulfonate group, to facilitate nucleophilic substitution or a cross-coupling reaction.

Another strategic disconnection is at the C3-N bond of the 3-amino group. This approach would involve the late-stage introduction of the amino group onto a pre-formed 2-(azepan-1-yl)pyridine scaffold. This could be achieved through nitration followed by reduction, or through a directed amination reaction.

A third disconnection can be envisioned by breaking the bonds of the azepane ring itself, suggesting a cyclization strategy. This would involve a suitably functionalized pyridine-2-amine derivative that can undergo intramolecular cyclization to form the seven-membered azepane ring.

Direct Synthesis Routes for the Azepane-Pyridinamine Core

Several direct synthetic methods can be employed to construct the this compound core, primarily focusing on the formation of the C-N bond between the pyridine and azepane rings.

Amination Reactions on Pyridine Scaffolds

A prominent method for the synthesis of aminopyridines is through nucleophilic aromatic substitution (SNAr) reactions. acs.org For the synthesis of this compound, a common starting material is a 2-halopyridine activated by an electron-withdrawing group at the 3-position, such as a nitro group. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with azepane would yield 1-(3-nitropyridin-2-yl)azepane. The nitro group serves to activate the 2-position towards nucleophilic attack by the secondary amine, azepane. Subsequent reduction of the nitro group, typically using catalytic hydrogenation (e.g., H2 over Pd/C) or other reducing agents like tin(II) chloride, affords the desired this compound. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for the formation of the C-N bond. nih.govbath.ac.uk This reaction can be applied to couple a 2-halopyridine with azepane. For example, 2-bromopyridin-3-amine can be directly coupled with azepane using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu). chemspider.comresearchgate.net This approach offers the advantage of directly forming the target molecule in a single step from a commercially available or readily accessible starting material.

The following table summarizes representative conditions for amination reactions on pyridine scaffolds:

Starting MaterialReagentCatalyst/ConditionsProductReference(s)
2-Chloro-3-nitropyridineAzepaneBase (e.g., Et3N), Solvent (e.g., THF)1-(3-Nitropyridin-2-yl)azepane acs.org
1-(3-Nitropyridin-2-yl)azepaneH2Pd/CThis compound acs.org
2-Bromopyridin-3-amineAzepanePd2(dba)3, BINAP, NaOt-Bu, TolueneThis compound chemspider.comresearchgate.net

Coupling Reactions Employing Pyridine and Azepane Precursors

As discussed in the amination section, palladium-catalyzed coupling reactions are a cornerstone for the synthesis of the this compound core. The Buchwald-Hartwig amination stands out as a highly versatile method. nih.govbath.ac.uk The choice of starting materials can be either a 2-halopyridin-3-amine and azepane or a 3-amino-2-halopyridine and azepane. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. chemspider.com

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, further derivatization can be explored to generate a library of related compounds for various applications.

Introduction of Varied Substituents on the Pyridine Ring

The pyridine ring of this compound is amenable to further functionalization, allowing for the introduction of a variety of substituents. The existing amino and azepanyl groups direct the position of electrophilic substitution reactions.

Electrophilic aromatic substitution reactions, such as halogenation (e.g., with NBS or NCS) or nitration, can introduce substituents onto the pyridine ring. The positions of substitution will be influenced by the directing effects of the amino and azepanyl groups.

Transition metal-catalyzed cross-coupling reactions offer a versatile platform for introducing a wide range of substituents. For instance, if a halogen atom is present on the pyridine ring of the core structure, Suzuki coupling can be used to introduce aryl or heteroaryl groups, Sonogashira coupling for alkynyl groups, and Heck coupling for alkenyl groups. nih.gov

The following table provides examples of derivatization reactions on related pyridine scaffolds:

Starting ScaffoldReagent(s)Reaction TypeProduct TypeReference(s)
6-Bromoimidazo[1,2-a]pyridine derivativeOlefins, Pd(OAc)2, P(o-tol)3Mizoroki-Heck Reaction6-Alkenyl-imidazo[1,2-a]pyridine derivative nih.gov
Substituted pyridin-2-amineAryl halide, Xantphos, Pd2(dba)3, t-BuONaBuchwald-Hartwig AminationN-Aryl-pyridin-2-amine derivative rsc.org
2-Chloro-5-nitropyridineN-PhenylpiperazineSNAr2-(4-Phenylpiperazin-1-yl)-5-nitropyridine acs.org

Modifications of the Azepane Nitrogen and Carbon Atoms

The azepane moiety within this compound derivatives offers multiple sites for structural diversification. Modifications can be introduced at both the nitrogen and carbon atoms of the seven-membered ring, allowing for the fine-tuning of physicochemical and pharmacological properties.

The nitrogen atom of the azepane ring is a common site for functionalization. N-alkylation and N-arylation reactions are frequently employed to introduce a variety of substituents. For instance, N-benzylated azepanes have been investigated as potent inhibitors of monoamine transporters. unibe.chacs.orgacs.org The synthesis of these derivatives often involves the reaction of the parent azepane with an appropriate alkyl or aryl halide.

Functionalization of the carbon atoms of the azepane ring can be achieved through various methods, including ring expansion of smaller heterocyclic precursors or direct C-H activation. Diazocarbonyl chemistry has been utilized to prepare functionalized azepane scaffolds. researchgate.net This can involve diastereoselective reductions and subsequent manipulations of ester and amine groups to access a range of derivatives. researchgate.net Furthermore, the alkylation of chiral seven-membered rings fused to other heterocycles has been shown to be highly diastereoselective. researchgate.net

Table 1: Examples of Modifications on the Azepane Ring
Modification TypeReagents and ConditionsResulting StructureReference
N-AlkylationAlkyl halide, BaseN-Substituted azepane unibe.ch
C-AlkylationDiazocarbonyl compounds, Luche reductionC-Substituted azepane researchgate.net
Ring ExpansionTrifluoromethyl pyrrolidinesα-Trifluoromethyl azepanes researchgate.net

Advanced Coupling and Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination)

Advanced coupling and cross-coupling reactions are indispensable tools for the synthesis of complex molecules, including derivatives of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly significant for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides, providing a versatile method for introducing the 2-(azepan-1-yl) moiety onto various aromatic and heteroaromatic scaffolds. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and ligand. snnu.edu.cn Sterically hindered phosphine ligands, such as those from the Buchwald and Hartwig groups, have been instrumental in expanding the scope and improving the efficiency of these reactions. snnu.edu.cnrsc.org These catalysts facilitate the coupling of a wide range of amines with aryl halides under milder conditions than traditional methods. wikipedia.org

Other palladium-catalyzed reactions, such as Heck and Suzuki couplings, are also employed in the synthesis of derivatives. For example, a palladium-catalyzed one-pot Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been used to synthesize a series of novel pyridine derivatives. mdpi.com Similarly, direct C-H functionalization and cross-coupling reactions provide pathways to functionalized azepanes. acs.org

Table 2: Advanced Coupling Reactions in the Synthesis of this compound Derivatives
Reaction TypeCatalyst SystemSubstratesProductReference
Buchwald-Hartwig AminationPd(OAc)₂, XPhosAryl halide, AzepaneAryl-azepane
Suzuki CouplingPd(PPh₃)₄5-Bromo-2-methylpyridin-3-amine, Arylboronic acid5-Aryl-2-methylpyridin-3-amine mdpi.com
Heck CouplingPd(OAc)₂Chloro eneformamide, StyreneVinylated azepene adduct acs.org

Amide and Ester Formation Reactions

The primary amine at the 3-position of the pyridine ring in this compound is a key functional group for derivatization, particularly through amide and ester formation. These reactions are fundamental in medicinal chemistry for creating bioisosteres and modifying the properties of a lead compound. nih.gov

Amide bonds can be formed through the reaction of the amine with carboxylic acids or their activated derivatives, such as acid chlorides or esters. masterorganicchemistry.comlibretexts.org Direct amidation of carboxylic acids and amines can be facilitated by reagents like B(OCH₂CF₃)₃, which often allows for purification by simple filtration without the need for aqueous workup or chromatography. acs.orgacs.org This method has been shown to be effective for the amidation of N-protected amino acids with low levels of racemization. acs.org

Ester formation, while less common for this specific scaffold, can be achieved through reactions involving the amine and a suitable acyl donor, potentially leading to carbamate (B1207046) derivatives. The resulting amides and esters can significantly alter the biological activity and pharmacokinetic profile of the parent molecule.

Table 3: Amide and Ester Formation Reactions
ReactionReagentsProductKey FeaturesReference
AmidationCarboxylic acid, B(OCH₂CF₃)₃AmideMild conditions, simple workup acs.orgacs.org
AmidationAcid chloride, AmineAmideCommon and versatile method libretexts.org
AmidationEster, Amine, HeatAmideCan form primary, secondary, or tertiary amides masterorganicchemistry.com

Chemo-, Regio-, and Stereoselective Synthetic Approaches

The development of selective synthetic methods is crucial for controlling the three-dimensional structure of molecules, which is a key determinant of their biological activity. mdpi.comnih.gov For azepane-containing compounds, controlling chirality is particularly important.

Control of Chirality in Azepane-Containing Scaffolds

Achieving control over the chirality of the azepane ring is a significant challenge in synthetic chemistry. researchgate.net Several strategies have been developed to synthesize enantiomerically enriched azepane derivatives. One approach involves the use of chiral starting materials, such as L-proline, to synthesize α-trifluoromethyl azepanes with high enantiomeric excess. researchgate.net Another method is the diastereoselective alkylation of chiral seven-membered rings fused to other heterocyclic systems. researchgate.net

Ring expansion strategies have also been employed to produce diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org Furthermore, recent research has highlighted the discovery of chiral bicyclic azepanes with potent neuropharmacological activity, underscoring the importance of stereocontrol in drug discovery. unibe.chacs.orgacs.orgresearchgate.net

Stereoselective Alkylation and Arylation Methods

Stereoselective alkylation and arylation reactions are powerful tools for introducing substituents at specific positions with defined stereochemistry. The asymmetric α-arylation of amino acid derivatives via memory of chirality has been reported, offering a pathway to α,α-disubstituted α-amino acids that could be precursors to chiral azepanes. researchgate.net

Catalytic enantioselective domino reactions, such as alkenylation–heteroarylation of olefins, have been developed for the stereoselective synthesis of various azacycles, including piperidines and azepanes. rsc.org These methods often utilize palladium catalysts with chiral ligands to achieve high levels of enantioselectivity. rsc.org

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. rasayanjournal.co.innih.govrasayanjournal.co.in For the synthesis of this compound analogs and other heterocyclic compounds, several green approaches have been explored.

These include the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or solvent-free reaction conditions. rasayanjournal.co.inmdpi.com Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.inencyclopedia.pub Mechanochemical methods, such as ball milling, offer a solvent-free approach to synthesis. rasayanjournal.co.inresearchgate.net

The development of sustainable routes for the synthesis of N-heterocycles using renewable starting materials, such as alcohols derived from biomass, is another important area of research. bohrium.comrsc.org Acceptorless dehydrogenative coupling (ADC) strategies catalyzed by transition metals provide an environmentally benign pathway for synthesizing N-heterocycles, with water and hydrogen as the only byproducts. rsc.org One-pot, multi-component reactions also contribute to greener synthesis by reducing the number of synthetic steps and purification procedures. scirp.org

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis
Green Chemistry PrincipleMethodAdvantagesReference
Use of Safer SolventsIonic liquids, WaterReduced toxicity, recyclability rasayanjournal.co.inmdpi.com
Energy EfficiencyMicrowave-assisted synthesisFaster reactions, higher yields rasayanjournal.co.inencyclopedia.pub
Waste PreventionOne-pot, multi-component reactionsFewer steps, less waste scirp.org
Use of Renewable FeedstocksAcceptorless dehydrogenative coupling of alcoholsSustainable starting materials, benign byproducts rsc.org
Solvent-Free ReactionsMechanochemistry (Ball milling)Eliminates solvent use rasayanjournal.co.inresearchgate.net

Fundamental Principles of Ligand-Target Recognition in Azepane-Pyridinamine Compounds

The interaction between a ligand, such as an azepane-pyridinamine derivative, and its biological target is governed by fundamental principles of molecular recognition. These include the three-dimensional shape of the molecule (steric factors), the distribution of electrons (electronic properties), and the potential for forming non-covalent bonds like hydrogen bonds, ionic bonds, and van der Waals forces. The azepane ring, a seven-membered saturated heterocycle, offers significant conformational flexibility, allowing it to adapt to the topology of various binding sites. The pyridine ring provides a rigid aromatic system with a nitrogen atom that can act as a hydrogen bond acceptor. The exocyclic amine group on the pyridine ring can serve as a crucial hydrogen bond donor.

Molecular docking studies on related pyridine and azepine derivatives have provided insights into their binding modes. neliti.comnih.govnih.govmdpi.comjmchemsci.com These computational methods predict the preferred orientation of a ligand within a target's binding pocket and estimate the strength of the interaction. For instance, the interaction energy, often expressed as Cdocker energy, helps identify potential inhibitors, where a lower energy value suggests a more stable and favorable ligand-protein complex. neliti.com Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are essential for optimizing these interactions. neliti.comacs.org For example, the introduction, removal, or repositioning of substituents on the pyridine or azepane rings can dramatically alter binding affinity and selectivity for a specific target. acs.orgcardiff.ac.uk

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition by Related Azepane Derivatives

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. mdpi.com MAO-B, in particular, is a target in the study of neurodegenerative diseases as its activity increases with age and is elevated in conditions like Parkinson's and Alzheimer's disease. doi.org Azepane derivatives have been identified as potent inhibitors of human MAO-B (hMAO-B). doi.orgresearchgate.net

Research on 4-tert-pentylphenoxyalkyl derivatives has shown that the nature of the amine moiety and the length of the alkyl chain significantly influence hMAO-B inhibitory activity. doi.org For instance, a hexyl azepane derivative demonstrated higher activity than its pentyl and butyl counterparts. doi.org This suggests that the larger, flexible azepane ring can be a favorable structural element for MAO-B inhibition. Some chromanone derivatives bearing an azepane moiety have also shown inhibitory activity against hMAO-B. researchgate.net Studies on anilide derivatives have further established that specific substitutions, such as halogens on an N-phenyl ring, can enhance binding affinities and selectivity for MAO-B. nih.gov

Table 1: MAO-B Inhibition by Azepane and Related Derivatives

CompoundTargetIC50 (nM)Reference
Hexyl azepane derivativehMAO-B390 doi.org
Pentyl azepane derivativehMAO-B1128 doi.org
Butyl azepane derivativehMAO-B609 doi.org
1-(3-(4-tert-pPentylphenoxy)propyl)pyrrolidine (5)hMAO-B4.5 doi.org

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition by Pyridine-Azepane Analogs

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing symptoms of Alzheimer's disease by increasing levels of the neurotransmitter acetylcholine. mdpi.comuq.edu.auuj.edu.plnih.gov Various pyridine and azepane-containing compounds have been investigated as cholinesterase inhibitors. mdpi.comnih.govresearchgate.netresearchgate.net

Studies have shown that certain azepane derivatives can exhibit strong inhibitory activity against AChE and moderate inhibition of BuChE. mdpi.com The design of dual inhibitors, which target both AChE and BuChE, is considered a promising therapeutic approach. nih.govmdpi.com For example, some novel pyridazine-containing compounds have been synthesized and evaluated as dual inhibitors. mdpi.com A benzothiazole (B30560) derivative linked to an azepane moiety via a propyloxy chain showed a potent AChE inhibitory Ki value of 0.012 µM. researchgate.net The structural flexibility and specific interactions of the pyridine-azepane scaffold allow these compounds to fit within the active sites of both cholinesterase enzymes. mdpi.com

Table 2: Cholinesterase Inhibition by Pyridine-Azepane Analogs and Related Compounds

Compound/Analog ClassTargetInhibitory Concentration (IC50/Ki)Reference
3-(azepan-1-yl)propyloxy-linked benzothiazole derivative (4b)AChEKi = 0.012 µM researchgate.net
Pyridazine-Pyridine Conjugate (Compound 5)AChEIC50 = 0.26 µM mdpi.com
Pyridazine-Pyridine Conjugate (Compound 5)BuChEIC50 = 0.19 µM mdpi.com
Pyridazine-Pyridine Conjugate (Compound 3)BuChEIC50 = 0.29 µM mdpi.com
Carbamate Pyridine Derivative (Compound 8)hAChEIC50 = 0.153 µM nih.gov
Carbamate Pyridine Derivative (Compound 11)hBuChEIC50 = 0.828 µM nih.gov

Protein Kinase Inhibition (e.g., PKB-alpha, PKA, IKK, CDK2, CDK4, CDK6, CDK9)

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. google.com Consequently, kinase inhibitors are a major focus of drug discovery. Analogs containing pyridine and azepane motifs have been explored as inhibitors of several protein kinases.

For example, a series of 2,4,5-trisubstituted pyrimidine (B1678525) derivatives, which share structural similarities with pyridinamines, were evaluated as cyclin-dependent kinase (CDK) inhibitors. cardiff.ac.uk An analog incorporating an azepane ring showed inhibitory activity against CDK9. The structure-activity relationship studies revealed that substituents on the pyrimidine ring significantly affect the potency and selectivity of kinase inhibition. cardiff.ac.uk In another study, replacing a phenyl ring with an azepane ring in a series of JNK inhibitors retained inhibitory activity against JNK2. nih.gov Furthermore, indazole-pyridine based compounds have been reported as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival pathways. researchgate.net One such analog achieved a Ki of 0.16 nM, demonstrating high selectivity for Akt over other kinases like PKA. researchgate.net

Table 3: Protein Kinase Inhibition by Pyridine and Azepane Analogs

Compound/Analog ClassTarget KinaseInhibitory Concentration (Ki/IC50)Reference
Indazole-pyridine analogueAkt (PKB)Ki = 0.16 nM researchgate.net
2-((3-(azepan-1-yl)phenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (30w)CDK9/cyclin T1Ki = 240 nM cardiff.ac.uk
Azepane-containing JNK inhibitor (YL2056)JNK2IC50 = 25.1 nM nih.gov
2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamideNek2IC50 = 0.06 µM rsc.org

Receptor Modulation and Ligand Binding Investigations

Sigma Receptor (σ1R, σ2R) Affinity and Selectivity

Sigma receptors (σ1R and σ2R) are unique proteins found in the central nervous system and peripheral tissues, implicated in various conditions including cancer and neurological disorders. sigmaaldrich.commdpi.comresearchgate.net They are distinct from opioid receptors and bind a wide range of structurally diverse compounds. sigmaaldrich.comresearchgate.net A common pharmacophore for high-affinity sigma receptor ligands includes a hydrophobic aryl group separated from a basic tertiary amine by a chain of atoms, a pattern that can be accommodated by the azepane-pyridinamine scaffold. mdpi.com

Studies have shown that pyridine and azepane derivatives can exhibit high affinity for both sigma receptor subtypes. researchgate.netnih.govacs.org The selectivity between σ1R and σ2R can be modulated by subtle structural changes. For instance, in one study of SYA 013 analogs, replacing a 4-chlorophenyl moiety with a chloro-pyridine did not significantly diminish affinity and retained selectivity for the σ2 receptor. nih.gov However, removing the chloro substituent led to a significant drop in affinity for the σ2 receptor. nih.gov In another series, piperidine-based ligands generally showed higher affinity for σ1R, suggesting the amine moiety is a critical structural element for sigma receptor activity. acs.org Some compounds have been identified as dual-target agents, showing high affinity for sigma receptors alongside inhibitory activity at other targets like cholinesterases and MAO-B. researchgate.net

Table 4: Sigma Receptor Binding Affinity of Pyridine-Azepane Analogs and Related Compounds

Compound/Analog Classσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)Reference
Tropane analog (Compound 21)57.02.225.9 nih.gov
Oxime analog (Compound 22)159.03.841.8 nih.gov
Piperidine-based ligand (Compound 16)7.6270.28 nih.gov
Polyfunctionalized pyridine (Compound 5)1.45>420>290 researchgate.net

Monoamine Transporter (Norepinephrine, Dopamine (B1211576), Serotonin) Inhibition

Monoamine transporters (MATs), which include transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are crucial for regulating neurotransmitter levels in the synapse and are primary targets for drugs treating psychiatric disorders. ut.ac.irCurrent time information in Bangalore, IN. While the pyridine and azepane moieties are present in various centrally active agents, specific research detailing the inhibitory activity of this compound or its direct analogs on the norepinephrine, dopamine, or serotonin transporters is not extensively documented in the available scientific literature. A study on a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives did show that all tested compounds had a good affinity for the serotonin transporter (SERT). ontosight.ai However, a direct link between the this compound scaffold and significant MAT inhibition remains an area for further investigation.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are investigated for their potential in treating neurological and cognitive disorders. The azepane ring is a key structural feature in several potent H3R antagonists.

Studies on various phenoxyalkyl derivatives have shown that the nature of the terminal amine is critical for H3R affinity, with the azepane moiety consistently contributing to high potency. For instance, in one study, the activity of derivatives was ordered as follows: 3-methylpiperidine (B147322) ≥ piperidine ≥ azepane >> 4-methylpiperidine. nih.gov Research on biphenyloxy-alkyl derivatives of piperidine and azepane also identified compounds with high H3R binding properties. nih.gov Specifically, compounds incorporating an azepane ring, such as 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one and its hexyl-chain analog, have demonstrated high affinity for human H3 receptors, with Ki values in the nanomolar range. nih.gov

Compound NameAffinity for hH3R (Ki in nM)Reference
1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one30 nih.gov
1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one42 nih.gov
1-(6-(3-phenylphenoxy)hexyl)azepane18 nih.gov
1-(5-(4-phenylphenoxy)pentyl)azepane34 nih.gov
4'-[(5-azepan-1-ylpentyl)oxy]-4-fluorobenzophenone13 nih.gov

Antiviral Research Applications

Analogs of the azepane-pyridinamine scaffold have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus-1 (HIV-1). A novel acylguanidine-containing compound, 1-(2-(azepan-1-yl)nicotinoyl)guanidine, known as SM111, has been shown to inhibit the in-vitro replication of HIV-1. mdpi.com This inhibition extends to strains that are resistant to licensed protease, reverse transcriptase, and integrase inhibitors. mdpi.com Studies showed that while the compound did not affect intracellular production of the p24Gag protein, it did reduce the release of virions from infected cells and significantly impaired the infectivity of the released virions, suggesting a mechanism of action at a late stage of the viral lifecycle. mdpi.com The acylguanidine moiety is considered crucial for this anti-HIV-1 activity. mdpi.com

The antiviral activity of acylguanidine analogs like SM111 is believed to involve the HIV-1 accessory protein Vpu. Vpu is a small transmembrane protein that enhances viral replication by several mechanisms, including the degradation of the CD4 receptor and counteracting the host restriction factor tetherin. mdpi.com Research has indicated that resistance to SM111 is mediated by mutations in the Vpu protein, and to a lesser extent, the viral envelope (Env) protein. mdpi.com This suggests that the compound likely affects host and/or viral protein interactions that are important during viral egress, a process heavily influenced by Vpu. mdpi.com Therefore, compounds based on the azepane-pyridinamine scaffold may serve as valuable tools for studying the role of Vpu in viral release and infectivity. mdpi.com

Anti-Inflammatory Activity Research on Azepane and Pyridine Derivatives

The pyridine nucleus is a common structural unit in a number of synthetic anti-inflammatory drugs. google.com This has prompted research into various pyridine derivatives for their potential to treat inflammation. Studies on new heterocyclic derivatives containing pyrazole, pyridine, and/or pyran moieties have shown that many of these compounds exhibit significant anti-inflammatory activity in vitro. researchgate.netbiointerfaceresearch.com Similarly, derivatives of 3-hydroxy-pyridine-4-one have been evaluated and shown to possess anti-inflammatory effects, which may be linked to their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase are heme-dependent. google.com

The azepane ring has also been incorporated into molecules with anti-inflammatory potential. For example, a new class of cannabinoid type 2 (CB2) receptor agonists based on a 4-(1,2,4-oxadiazol-5-yl)azepan-2-one structure was discovered for the potential treatment of inflammatory pain. tandfonline.com While direct studies on the anti-inflammatory properties of this compound are limited, the prevalence of both the pyridine and azepane moieties in known anti-inflammatory agents suggests that this scaffold is of interest for further investigation in this field. nih.gov

Anticancer Research and Cytotoxic Potential

The cytotoxic potential of compounds containing pyridine and azepane rings has been explored in various anticancer research studies. A series of 5,6-heteroaromatically annulated pyridine-2,4-diamines were synthesized and evaluated for their in-vitro cytotoxic activities against several human cancer cell lines, with some showing relatively high activity. mdpi.com Other research on thienopyridine derivatives found that several compounds exhibited IC50 values below 50 µM against two tested cancer cell lines. nih.gov

Azepane-containing structures have also been investigated. Chiral sulfonamides based on a bridged azepane skeleton were shown to significantly reduce the viability of human hepatocellular carcinoma, medulloblastoma, and glioblastoma cell lines compared to nonmalignant cells. In a separate study, boronic acid derivatives containing a 3- or 4-(azepan-1-yl) moiety showed moderate inhibitory effects against SCC-25 cancer cells. The data below highlights the cytotoxic activity of some of these diverse analogs.

Compound Class/NameCancer Cell LineCytotoxicity (IC50 in µM)Reference
Thienopyridine Derivative (Compound 4)MCF-724.3 nih.gov
Thienopyridine Derivative (Compound 5)HT-2931.1 nih.gov
Dibenzo[b,f]azepine (Compound 5e)Leukemia (SR)13.05
Azine Derivative of 6-Hydroxyxanthanodiene (Compound IIIi)RD (Rhabdomyosarcoma)25.23 researchgate.net
Boronic Acid Derivative (Compound 31)SCC-2559.07
Boronic Acid Derivative (Compound 35)SCC-2545.61

Mechanisms of Cytotoxicity, Including Apoptosis Induction and Metabolic Disruption

Analogs of this compound have demonstrated cytotoxic effects through various mechanisms, primarily involving the induction of apoptosis and the disruption of critical metabolic pathways. Certain pyrido[2,3-d]pyrimidine derivatives, for instance, have been shown to encourage programmed cell death by activating caspase-3, a key executioner enzyme in the apoptotic cascade, which subsequently leads to DNA fragmentation. rsc.org This class of compounds can also induce G2/M cell cycle arrest, effectively halting cell division. rsc.org

Other related scaffolds, such as indole (B1671886) derivatives featuring an azepane group, exhibit cytotoxicity by interfering with fundamental cellular structures and processes. evitachem.com One identified mechanism is the inhibition of tubulin polymerization. evitachem.com By preventing the assembly of microtubules, these compounds disrupt the formation of the mitotic spindle, which is essential for cell division, ultimately leading to apoptosis. evitachem.com Furthermore, research into azepane derivatives has pointed to the inhibition of the Protein Kinase B (PKB) pathway, which is heavily involved in cancer cell survival and progression, as another significant mechanism of action.

Role of Reactive Oxygen Species (ROS) Generation in Cellular Effects

The cellular activity of some azepane-containing analogs is linked to their influence on the balance of reactive oxygen species (ROS). ROS are chemically reactive molecules and free radicals that, in excess, can cause significant damage to cell structures, including DNA, proteins, and lipids, leading to oxidative stress. researchgate.net The antioxidant properties of certain dendrodoine (B1201844) analogs, which include trisubstituted aminothiazoles bearing an azepane moiety, have been evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DDPH) sweep test. researchgate.net Such tests measure a compound's ability to scavenge free radicals, indicating a potential role in modulating oxidative stress within cells. researchgate.net

Furthermore, the general mechanism of photosensitizing drugs often involves the generation of ROS. researchgate.net When a photosensitizer is activated by light, it can transfer energy to molecular oxygen, creating highly reactive singlet oxygen, or it can produce other ROS like superoxide (B77818) anions and hydroxyl radicals through electron transfer processes. researchgate.net This production of ROS is a primary driver of the phototoxic effects that can be harnessed for therapeutic purposes. researchgate.net

Efficacy in Specific Cancer Cell Lines

Analogs incorporating the azepane-pyridine scaffold have shown varied and specific efficacy against a range of human cancer cell lines. The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, certain imidazopyridine compounds have demonstrated high potency against colon cancer (HT-29) and melanoma (B16F10) cell lines. nih.gov Similarly, indole derivatives with an azepane group have been effective against cervical (HeLa), breast (MCF-7), and colon (HT-29) cancers. evitachem.com Boronic acid derivatives containing an azepane moiety have also been evaluated against oral squamous cell carcinoma (SCC-25). mdpi.com

The table below summarizes the reported efficacy of several representative analogs.

Table 1: Efficacy of this compound Analogs in Cancer Cell Lines

Compound Class Specific Compound/Analog Cancer Cell Line IC50 Value (µM) Source
Imidazopyridine Compound 12 (p-chlorophenyl at C-3, nitro group at C-2) HT-29 (Colon) 4.15 ± 2.93 nih.gov
Imidazopyridine Compound 14 (p-chlorophenyl at C-3, tolyl moiety at C-2) B16F10 (Melanoma) 21.75 ± 0.81 nih.gov
Pyrido[2,3-d]pyrimidine Compound 63 PC-3 (Prostate) 1.54 rsc.org
Pyrido[2,3-d]pyrimidine Compound 63 A-549 (Lung) 3.36 rsc.org
Pyrido[2,3-d]pyrimidine Compound 64 (fused triazolopyridopyrimidine) PC-3 (Prostate) 0.36 rsc.org
Pyrido[2,3-d]pyrimidine Compound 64 (fused triazolopyridopyrimidine) A-549 (Lung) 0.41 rsc.org
Indole Derivative Compound 7d HeLa (Cervical) Potent Activity evitachem.com
Indole Derivative Compound 7d MCF-7 (Breast) Potent Activity evitachem.com
Indole Derivative Compound 7d HT-29 (Colon) Potent Activity evitachem.com

Neuropharmacological Investigations of Related Azepane Scaffolds

The azepane scaffold is a key feature in molecules investigated for their neuropharmacological activity. Research has revealed that chiral bicyclic azepanes can act as potent inhibitors of monoamine transporters. acs.orgnih.gov Specifically, an N-benzylated azepane was identified as a powerful inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC50 values under 100 nM. acs.orgnih.gov The favorable in vitro profile and significant brain penetrance of these compounds suggest their potential for the development of treatments for neuropsychiatric disorders. acs.org

In a different line of investigation, a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides were identified as novel and potent inhibitors of the glycine (B1666218) transporter 1 (GlyT1), with one analog showing an IC50 of 37 nM. researchgate.net GlyT1 is involved in regulating the levels of the neurotransmitter glycine in the brain. Pharmacokinetic studies of select compounds in this series also demonstrated favorable brain-plasma ratios, indicating their ability to penetrate the central nervous system. researchgate.net

Exploration of Photosensitizing Properties for Therapeutic Applications

The potential for azepane-containing compounds to act as photosensitizers for therapeutic use is an emerging area of investigation. Photosensitizers are molecules that can be activated by light to produce a therapeutic effect, often through the generation of cytotoxic reactive oxygen species (ROS). researchgate.net The general mechanism involves the photosensitizer absorbing light energy, moving to an excited triplet state, and then transferring this energy to molecular oxygen to create singlet oxygen, a highly reactive ROS. researchgate.net

The involvement of azepane structures in photoreactions has been demonstrated. In one study, azepane was used as a mild alkylating reagent in a visible-light-mediated reaction. rsc.org Under irradiation with blue LED light, a photosensitizer (4CzIPN) initiated a reaction in which the azepane smoothly reacted with a tropone (B1200060) substrate. rsc.org This demonstrates that the azepane moiety can participate in photoinduced processes, a key characteristic for a potential photosensitizer or a component of a photochemically active therapeutic agent. rsc.org

Structure Activity Relationship Sar and Computational Studies of 2 Azepan 1 Yl Pyridin 3 Amine Analogs

Identification of Key Pharmacophoric Elements within the Azepane-Pyridinamine Structure

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2-(azepan-1-yl)pyridin-3-amine scaffold, the key pharmacophoric elements are a combination of the azepane ring, the aminopyridine core, and the specific linkage between them.

The Pyridin-3-amine Moiety: The pyridine (B92270) ring is a common structural motif in a vast number of pharmaceutically active compounds, where it often acts as a bioisostere for a phenyl ring but with the added feature of a nitrogen atom capable of forming hydrogen bonds. The 3-amino group is a critical feature, likely serving as a key hydrogen bond donor and/or acceptor, enabling the molecule to anchor within the binding site of its biological target. Its position relative to the azepane substituent is crucial for establishing the correct interaction geometry.

The Linkage: The C-N bond connecting the azepane nitrogen to the C2 position of the pyridine ring defines the spatial relationship between these two key pharmacophoric elements. This linkage restricts the rotational freedom, orienting the bulky azepane ring in a specific plane relative to the aminopyridine system.

A novel series of pyridin-3-amine derivatives were designed and evaluated as multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), highlighting the potential of this core structure. The combination of a hydrogen-bonding aminopyridine region and a conformationally flexible azepane ring that can adapt to various binding site topographies constitutes the fundamental pharmacophore of this chemical class.

Impact of Azepane Ring Conformation and Flexibility on Biological Activity

The seven-membered azepane ring is inherently flexible and can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. This conformational flexibility can be a double-edged sword in drug design. While it allows the molecule to adapt to the shape of a binding pocket, an overly flexible molecule can have a high entropic penalty upon binding, leading to weaker affinity.

Studies on substituted azepanes have demonstrated that the introduction of substituents can significantly influence the conformational equilibrium of the ring. For instance, the placement of a single fluorine atom can bias the azepane ring to favor one major conformation. Similarly, methyl substitutions on an azepanone core were found to modulate pharmacological properties, with X-ray crystallography and conformational analysis helping to rationalize the observed differences in potency and pharmacokinetics.

Therefore, the specific conformation adopted by the azepane ring of this compound within the target's binding site is critical for its biological activity. Modifying the azepane ring—for example, by introducing small substituents or creating fused-ring derivatives—can lock the ring into a more "bioactive" conformation, thereby enhancing potency and selectivity.

Influence of Pyridine Substitution Patterns on Efficacy and Selectivity

Modifying the substitution pattern on the pyridine ring is a classic medicinal chemistry strategy to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. The electronic and steric nature of these substituents can alter the molecule's interaction with its target.

Research on various pyridine-containing compounds has established several guiding principles:

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can increase the electron density of the pyridine ring, potentially enhancing pi-pi stacking interactions with aromatic residues in the binding pocket. The introduction of a methyl group at the 5-position of a pyridine ring has been shown to stabilize the system and increase fluorescence, suggesting an impact on the electronic properties of the entire scaffold. In some series, the combination of a 5-methyl and a 6-methylamino substituent on a pyridine ring synergistically improved agonist properties.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or a trifluoromethyl (-CF3) group can alter the pKa of the pyridine nitrogen and create new potential interactions, such as halogen bonds. However, bulky groups can sometimes lead to lower activity.

Hydrogen-Bonding Groups: Substituents like hydroxyl (-OH) or amino (-NH2) can form additional hydrogen bonds with the target protein, significantly increasing binding affinity.

The strategic placement of these substituents on the pyridine ring of this compound analogs can modulate their biological profile, for example, by enhancing interactions with a specific kinase or receptor while diminishing off-target effects.

Table 1: Representative Effects of Pyridine Ring Substitution on Biological Activity of Hypothetical this compound Analogs
AnalogSubstituent (R) at C5-positionHypothetical IC₅₀ (nM)Rationale for Activity Change
Parent-H150Baseline activity of the core scaffold.
Analog A-CH₃75Electron-donating group may enhance hydrophobic or pi-stacking interactions.
Analog B-Cl110Electron-withdrawing group alters electronics; potential for halogen bonding.
Analog C-OCH₃50Provides electron density and a potential hydrogen bond acceptor.
Analog D-NH₂35Acts as a strong hydrogen bond donor/acceptor, potentially forming a key new interaction.

Rational Design and Analog Synthesis for SAR Elucidation

Rational drug design involves the deliberate and targeted synthesis of new molecules based on a deep understanding of the SAR. For the this compound scaffold, this process begins with the identification of a "hit" compound, often through screening or in silico methods. Subsequently, medicinal chemists synthesize a focused library of analogs to systematically probe the importance of each part of the molecule.

The synthetic strategy often involves a modular approach, where the azepane, pyridine, and substituent components can be varied independently. For example, various substituted 2-aminopyridines can be coupled with a suitable azepane precursor to generate a diverse set of final compounds.

Molecular Modeling and Docking Simulations

Computational techniques are indispensable tools in modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone. Molecular modeling and docking simulations are particularly valuable for understanding and predicting the behavior of this compound analogs at the molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, docking simulations can reveal how these molecules fit into the active site of a target, such as a protein kinase.

These simulations can identify key binding interactions, including:

Hydrogen Bonds: The pyridin-3-amine nitrogen and the exocyclic amine are prime candidates for forming hydrogen bonds with amino acid residues in the hinge region of kinases (e.g., with backbone atoms of residues like Cysteine).

Hydrophobic Interactions: The aliphatic azepane ring and any nonpolar substituents can interact favorably with hydrophobic pockets within the binding site.

Pi-Pi Stacking: The aromatic pyridine ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

By analyzing the docked poses of a series of analogs, researchers can rationalize observed SAR trends. For example, a highly active analog might show a perfect hydrogen bond network and optimal hydrophobic contacts, while a less active analog may adopt a less favorable orientation. This information is critical for designing new analogs with enhanced binding affinity.

Table 2: Predicted Ligand-Target Interactions for a this compound Analog in a Hypothetical Kinase Binding Site
Molecular MoietyInteracting Residue(s)Type of InteractionSignificance
Pyridine NitrogenLysine (side chain)Hydrogen BondAnchors the pyridine core in the active site.
3-Amino GroupCysteine (backbone C=O)Hydrogen BondKey interaction in the hinge region, common for kinase inhibitors.
Azepane RingLeucine, Valine, AlanineHydrophobic/Van der WaalsOccupies a hydrophobic pocket, contributing to affinity.
Pyridine RingPhenylalaninePi-Pi StackingOrients the aromatic system and adds to binding energy.

Beyond predicting the bound state, computational chemistry can also analyze the intrinsic conformational preferences of the ligands themselves. Conformational analysis involves systematically exploring the potential shapes (conformations) a molecule can adopt and calculating their relative energies.

For the flexible azepane ring, computational methods can identify the low-energy chair, boat, and twist-boat conformations and determine the energy barriers for interconversion between them. This is crucial because the molecule must be able to adopt the "bioactive conformation" (the shape it takes when bound to the target) without a significant energy penalty.

Computational Prediction of Binding Affinities and Receptor Selectivity

The prediction of how strongly a compound, or ligand, will bind to a biological target, such as a protein receptor, is a cornerstone of modern drug discovery. For analogs of this compound, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in estimating their binding affinities and predicting their selectivity for specific receptors.

Molecular docking simulations are employed to model the interaction between a ligand and the active site of a receptor. These simulations provide insights into the binding mode and can calculate a docking score, which is an estimation of the binding affinity. For instance, studies on various aminopyridine derivatives have utilized molecular docking to understand how different substituents on the pyridine ring influence binding to target enzymes. While specific docking studies on this compound analogs are not widely published, the general methodology would involve creating a three-dimensional model of the target receptor and virtually screening a library of these analogs. The results would typically be presented in a table format, as illustrated hypothetically below.

Table 1: Illustrative Molecular Docking Results for this compound Analogs

Compound ID Modification on Azepane Ring Modification on Pyridine Ring Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Analog 1 None None -7.5 TYR82, PHE261
Analog 2 4-hydroxyl None -8.2 TYR82, PHE261, SER124 (H-bond)
Analog 3 None 5-fluoro -7.8 TYR82, PHE261, TRP86

| Analog 4 | 4-hydroxyl | 5-fluoro | -8.5 | TYR82, PHE261, SER124 (H-bond), TRP86 |

QSAR studies represent another powerful computational tool. These studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For aminopyridine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. These models can help in understanding which physicochemical properties (e.g., electronic, steric, and hydrophobic) are crucial for high affinity and selectivity, thereby guiding the design of more potent and specific analogs.

In Silico Assessment of Molecular Properties for Biological Relevance

Beyond predicting binding affinity, computational methods are invaluable for assessing the broader "drug-likeness" of compounds. This involves the in silico evaluation of various molecular properties that are critical for a compound's biological relevance, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

For analogs of this compound, a range of molecular descriptors can be calculated to predict their pharmacokinetic profiles. These descriptors often include molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and polar surface area. These properties are frequently evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability.

Table 2: Illustrative In Silico Predicted Molecular Properties for Biological Relevance of this compound Analogs

Compound ID Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Lipinski's Rule of Five Violations
Analog 1 Compliant Compliant Compliant Compliant Compliant 0
Analog 2 Compliant Compliant Compliant Compliant Compliant 0
Analog 3 Compliant Compliant Compliant Compliant Compliant 0

| Analog 4 | Compliant | Compliant | Compliant | Compliant | Compliant | 0 |

Advanced Derivatization and Analog Development for Enhanced Pharmacological Profiles

Strategic Modifications of the Azepane Moiety for Improved Potency

The seven-membered azepane ring offers significant opportunities for structural modification to enhance pharmacological potency. Structure-activity relationship (SAR) studies on related azepanone-based inhibitors have demonstrated that substitution on the azepane core can profoundly modulate biological activity and pharmacokinetic properties. nih.gov

Key strategies for modifying the azepane moiety include:

Ring Substitution: Introducing small alkyl groups, such as methyl, at various positions (e.g., C5, C6, C7) of the azepane ring can lead to significant variations in potency. nih.gov The specific position and stereochemistry of these substituents are critical, as they can influence the conformational preference of the ring and its interaction with the target protein. For example, in a series of azepanone cathepsin K inhibitors, a cis-methyl group at the 7-position resulted in a notable increase in potency and oral bioavailability compared to the unsubstituted parent compound. nih.gov

Conformational Restriction: Altering the flexibility of the azepane ring can be a powerful strategy. This can be achieved by introducing gem-dimethyl groups or by incorporating the ring into a more rigid bicyclic system. Such modifications can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency and selectivity.

Introduction of Polar Groups: The incorporation of polar functional groups, such as hydroxyl or amino groups, onto the azepane ring can be used to probe for additional hydrogen bonding interactions within a target's binding site. This can also improve aqueous solubility and other physicochemical properties.

These examples highlight that even subtle changes to the azepane ring can have a significant impact, demonstrating the potential for property modulation by substituting the azepane core. nih.gov

Tailoring the Pyridine (B92270) Core for Modulated Target Interactions

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in forming key interactions with biological targets. nih.govrsc.org The electronic properties and substitution pattern of the pyridine ring in 2-(Azepan-1-yl)pyridin-3-amine can be systematically altered to fine-tune target engagement.

The introduction of substituents on the pyridine ring can modulate its electronic nature, which in turn affects its ability to participate in hydrogen bonding and π-stacking interactions. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as halogens (F, Cl, Br), nitro (-NO2), or cyano (-CN) can be introduced at positions 4, 5, or 6. These groups can enhance interactions with electron-rich pockets in a target protein and may influence the pKa of the pyridine nitrogen and the 3-amino group.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH3), methoxy (B1213986) (-OCH3), or amino (-NH2) can increase the electron density of the pyridine ring. This can strengthen cation-π interactions and alter the hydrogen bond accepting capacity of the ring nitrogen. A study on 5-HT1A receptor agonists found that combining a 5-methyl and a 6-methylamino substituent on a pyridine ring synergistically improved agonist properties.

Analysis of structure-activity relationships has shown that the antiproliferative activity of certain pyridine derivatives is directly related to the number and position of methoxy groups. nih.gov Similarly, the presence of hydroxyl and amino groups can also enhance activity, while bulky groups may be detrimental. nih.gov

Incorporation of Novel Heterocyclic Substituents

Expanding the chemical space of the this compound scaffold can be achieved by attaching additional heterocyclic rings. This strategy can introduce new interaction points, improve physicochemical properties, and explore novel binding modes. The 2-aminopyridine moiety is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. researchgate.netnih.gov

Potential modifications include:

Attachment to the Pyridine Ring: Fusing or substituting other heterocycles, such as imidazole, thiazole, or pyrazole, onto the pyridine core can lead to compounds with enhanced biological profiles. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for various therapeutic applications. rsc.org

Attachment to the 3-Amino Group: The exocyclic amino group can be acylated or alkylated with various heterocyclic moieties. This extends the molecule into new regions of the target's binding site.

Attachment to the Azepane Ring: The azepane nitrogen provides a convenient handle for introducing heterocyclic substituents, creating analogs with diverse steric and electronic properties.

The choice of the heterocyclic substituent can be guided by the desire to mimic key interactions or to introduce properties such as improved metabolic stability or solubility.

Design and Optimization of Linker Regions

While the parent compound this compound features a direct linkage, the introduction of a linker between the core scaffold and another functional moiety is a common strategy in drug design. This is particularly relevant for developing inhibitors that can span different binding pockets or for creating multitarget agents. researchgate.net

In the context of 2-aminopyridine derivatives, linkers are crucial for positioning a terminal functional group to achieve optimal interactions. nih.gov

Linker Length and Flexibility: The length of an aliphatic chain linker can be systematically varied to optimize the distance between the 2-aminopyridine head and a terminal amine or other functional group. nih.gov Reducing the number of rotatable bonds by incorporating rigid elements like alkynes can improve permeability and lock the molecule in a more defined conformation. nih.gov

Linker Composition: The linker can incorporate various functionalities, such as amides, ethers, or even aromatic rings, to modulate properties like solubility, stability, and target interactions. nih.gov For example, introducing a pyridine or benzonitrile (B105546) group as a middle aromatic linker has been shown to increase binding affinity and selectivity in certain nitric oxide synthase inhibitors. nih.gov

The optimization of the linker is a critical step in balancing potency, selectivity, and pharmacokinetic properties. nih.gov

Bioisosteric Replacement Strategies for Azepane and Pyridine Substructures

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and metabolic properties. nih.govresearchgate.net Both the azepane and pyridine moieties of the core scaffold are amenable to such modifications.

Azepane Ring Bioisosteres: The seven-membered azepane ring can be replaced with other cyclic structures to explore different conformational spaces and physicochemical properties.

Alternative Ring Sizes: Smaller rings like piperidine (B6355638) (6-membered) or larger rings can be explored.

Heteroatom Variation: Replacing a methylene (B1212753) (-CH2-) group in the azepane ring with an oxygen (oxazepane) or sulfur (thiazepane) atom can alter polarity, hydrogen bonding capacity, and metabolic stability.

Saturated vs. Unsaturated: Introducing degrees of unsaturation can rigidify the ring system.

Pyridine Ring Bioisosteres: The pyridine ring is frequently replaced with other aromatic or heteroaromatic systems to modulate properties like hydrogen bonding ability, metabolic stability, and lipophilicity. researchgate.net

Other Heterocycles: Rings such as pyrimidine (B1678525), pyrazine, thiophene, or furan (B31954) are common replacements. researchgate.net

Benzene (B151609) Derivatives: Replacing the pyridine with a substituted benzene ring, such as a benzonitrile, can mimic the hydrogen-bond accepting ability of the pyridine nitrogen and may improve biological activity. researchgate.net

Saturated Mimetics: In some cases, replacing an aromatic ring with a saturated scaffold can dramatically improve properties. For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to significant improvements in solubility and metabolic stability in one drug candidate. chemrxiv.org

The strategic application of bioisosteric replacement can lead to analogs with superior drug-like properties. nih.gov

Development of Fused and Bridged Bicyclic Systems Containing Azepane-Pyridinamine Elements

Incorporating the core this compound scaffold into a fused or bridged bicyclic system is an advanced strategy to create conformationally rigid analogs. Such rigidification can lead to enhanced binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation.

Fused Systems: The azepane and pyridine rings can be fused together to create novel heterocyclic systems. For example, methods exist for the synthesis of 6,6-fused bicyclic systems from acyclic precursors. ebrary.net The synthesis of various fused pyridine systems has been a focus of research for developing potent kinase inhibitors and other therapeutic agents. researchgate.netnih.gov

Bridged Systems: Creating bridged structures introduces significant conformational constraint. This can be achieved by linking two non-adjacent atoms of the azepane ring or by connecting the azepane ring to a distant position on the pyridine ring. These strategies are employed to create highly rigid scaffolds that can precisely orient key functional groups for optimal target interaction.

The development of these complex, three-dimensional structures represents a powerful approach to optimizing the pharmacological profile of the azepane-pyridinamine scaffold. acs.org

Data Tables

Table 1: Hypothetical SAR of Pyridine Core Modifications

This table illustrates potential structure-activity relationships based on substitutions to the pyridine ring of a hypothetical series of this compound analogs, drawing from general principles observed in related pyridine derivatives. nih.gov

Compound IDR4-substituentR5-substituentR6-substituentTarget Inhibition IC50 (nM)
A-1 HHH150
A-2 ClHH95
A-3 HFH70
A-4 HOMeH110
A-5 HHMe125
A-6 HCNH55

Table 2: Bioisosteric Replacement Strategies and Predicted Property Modulation

This table outlines potential bioisosteric replacements for the core scaffold and the likely impact on key drug-like properties, based on established principles in medicinal chemistry. researchgate.netchemrxiv.org

Original MoietyBioisosteric ReplacementPotential Advantage(s)
PyridinePyrimidineModulated pKa, additional H-bond acceptor
PyridineThiopheneDecreased basicity, altered lipophilicity
PyridineBenzonitrileRemoval of basic center, H-bond acceptor
AzepanePiperidineReduced lipophilicity, altered conformation
AzepaneOxazepaneIncreased polarity, potential H-bond acceptor
AzepaneBicyclo[3.1.1]heptaneIncreased rigidity, improved metabolic stability

Research Methodologies and Analytical Approaches for 2 Azepan 1 Yl Pyridin 3 Amine Studies

In Vitro Biological Assay Techniques

In vitro assays are essential first steps in characterizing the biological activity of a compound. These experiments are performed in a controlled environment, such as a test tube or culture dish, outside of a living organism.

Enzyme inhibition assays are conducted to determine if a compound can block or reduce the activity of a specific enzyme. nih.gov Many drugs function by inhibiting enzymes involved in disease pathways. nih.gov

Spectrophotometric Assays: This common technique measures changes in light absorption to determine enzyme activity. A substrate is used that, when acted upon by the enzyme, produces a colored product. The rate of color formation is proportional to enzyme activity. The introduction of an inhibitor like 2-(Azepan-1-yl)pyridin-3-amine would be expected to slow down this rate. The potency of the inhibitor is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Radiometric Assays: These highly sensitive assays use a substrate labeled with a radioactive isotope. Enzyme activity is measured by quantifying the amount of radioactive product formed over time. This method is particularly useful when a suitable color-changing substrate for spectrophotometry is not available.

Receptor binding assays are used to determine if and how strongly a compound binds to a specific biological receptor. This is crucial for understanding the mechanism of action for compounds targeting receptor-mediated signaling pathways.

Radioligand Displacement Assays: This is a competitive binding assay. A known radiolabeled ligand with high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The amount of radioactivity bound to the receptor is then measured. The assay is repeated with the addition of increasing concentrations of the unlabeled test compound, such as this compound. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a decrease in the measured radioactive signal. The results are used to calculate the binding affinity (often expressed as a Ki or IC50 value) of the test compound for the receptor.

Cell-based assays are performed using living cells to assess a compound's effect on cellular functions. These assays provide more biologically relevant information than biochemical assays.

Cell Viability Assays: These assays determine the extent to which a compound affects cell health, measuring parameters like cytotoxicity (cell death) or cytostaticity (inhibition of proliferation). Common methods include MTT or WST assays, which measure the metabolic activity of living cells. A reduction in metabolic activity in the presence of a compound suggests a negative impact on cell viability.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. A "reporter gene" (e.g., luciferase or β-galactosidase), which produces an easily detectable signal, is linked to a specific gene promoter of interest. Cells containing this construct are then treated with the test compound. If the compound activates or inhibits the signaling pathway that controls the promoter, it will lead to a corresponding increase or decrease in the reporter signal. For example, compounds acting on nuclear receptors like the Constitutive Androstane Receptor (CAR) are often evaluated using luciferase reporter assays to measure their activation potential. nih.gov

These studies are designed to identify the direct binding partners of a compound within a complex biological sample, such as a cell lysate.

Pull-down Assays: This in vitro technique is a form of affinity purification used to detect physical interactions between proteins or between a small molecule and its protein target(s). To study a compound like this compound, it would first be chemically modified and attached to a solid support, such as agarose beads, creating a "bait." This bait is then incubated with a cell lysate containing a mixture of proteins (the "prey"). If any proteins in the lysate bind to the compound, they will be captured by the beads. After washing away non-binding proteins, the captured proteins are eluted and identified, typically using mass spectrometry.

In Vivo Preclinical Models for Activity Assessment

To assess the anti-inflammatory potential of a compound, researchers use established animal models that mimic aspects of human inflammatory diseases. The development of pyridine-containing compounds has been a strategy in the search for new anti-inflammatory drugs. nih.gov For a compound like this compound, its efficacy could be tested in models such as:

Animal Models for Neurological Disorders

While specific studies employing "this compound" in animal models of neurological disorders are not extensively documented in publicly available literature, the broader class of pyridine (B92270) and fused-ring pyridine derivatives, such as imidazopyridines, has been the subject of investigation for various central nervous system (CNS) conditions. Research in this area often utilizes established animal models that mimic the pathological and behavioral aspects of human neurological diseases.

For neurodegenerative disorders like Alzheimer's and Parkinson's disease, rodent models are frequently employed. These models can be genetically engineered to express human genes associated with the disease or can be induced chemically. For instance, toxins that selectively damage dopaminergic neurons are used to create models of Parkinson's disease, allowing for the evaluation of potential neuroprotective or symptomatic treatments. Similarly, models for Alzheimer's disease may involve transgenic mice that overproduce amyloid-beta plaques and tau tangles, key pathological hallmarks of the disease. The evaluation of compounds in these models typically involves behavioral tests to assess cognitive functions (e.g., memory and learning) and motor coordination, followed by post-mortem analysis of brain tissue to measure pathological markers.

Compounds with a pyridine scaffold are of interest in neurology due to their ability to interact with various CNS targets. For example, imidazopyridine derivatives have been investigated as potent ligands for receptors and enzymes implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and sleep disorders nih.gov. The therapeutic potential of such compounds is assessed in animal models that replicate specific aspects of these conditions.

Advanced Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The definitive identification and characterization of synthesized compounds like "this compound" rely on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the characterization of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the azepane ring, and the amine group. The chemical shifts (δ) of the pyridine protons are typically found in the aromatic region (around 6.5-8.5 ppm). The protons of the azepane ring would appear in the aliphatic region, and their chemical shifts would be influenced by their proximity to the nitrogen atom. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

To illustrate, the ¹H NMR spectrum of a related compound, 2-Amino-3-picoline , shows signals for the aromatic protons between 6.58 and 7.93 ppm and a signal for the methyl group at 2.09 ppm chemicalbook.com. Similarly, for 3-Aminopyridine (B143674) , the aromatic protons appear in the range of 6.96 to 8.08 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal. The carbons of the pyridine ring would resonate in the aromatic region of the spectrum (typically 100-150 ppm). The carbons of the azepane ring would appear in the aliphatic region, with those closer to the nitrogen atom being shifted downfield.

For example, in a study of novel pyridine derivatives, the carbons of the pyridine ring were observed in the ¹³C NMR spectrum at specific chemical shifts, aiding in the structural confirmation of the synthesized compounds nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of "this compound" and distinguish it from other compounds with the same nominal mass. This technique is instrumental in confirming the successful synthesis of the target molecule. For pyridine and its derivatives, the NIST WebBook provides extensive mass spectrometry data that can serve as a reference nist.govnist.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds orgchemboulder.com.

C-H stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching of the amine group attached to the aromatic ring would likely be observed in the 1250-1335 cm⁻¹ range orgchemboulder.com. The C-N stretching of the tertiary amine within the azepane ring would also fall in a similar region but can sometimes be weak and difficult to assign definitively spectroscopyonline.com.

N-H bending: A characteristic N-H bending (scissoring) vibration for primary amines is typically seen around 1580-1650 cm⁻¹ orgchemboulder.com.

The IR spectra of secondary amines and their salts have also been extensively studied, providing a basis for the interpretation of the spectra of more complex amine-containing compounds researchgate.net.

Chromatographic and Electrophoretic Purity Assessment Techniques

The purity of pharmaceutical compounds is a critical parameter that directly impacts their safety and efficacy. For this compound, a comprehensive purity profile is established using a combination of advanced chromatographic and electrophoretic techniques. These methods are adept at separating the main compound from any potential impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for assessing the purity of this compound. While specific HPLC methods for this exact molecule are not extensively documented in publicly available literature, established methods for analogous compounds, such as aminopyridines and their derivatives, provide a robust framework for developing a suitable analytical procedure. cmes.org

Reverse-phase HPLC is the most probable mode of separation, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. This setup allows for the effective separation of the relatively polar this compound from less polar impurities.

Typical HPLC Parameters for Analysis of Related Aminopyridine Compounds:

ParameterTypical Conditions
Column Shim-pack Scepter C18, LiChrosorb® 100 RP-18
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). cmes.org
Elution Mode Isocratic or gradient elution may be employed depending on the complexity of the impurity profile.
Flow Rate Typically in the range of 0.5-1.5 mL/min.
Column Temperature Maintained at a constant temperature, for instance, 35 °C, to ensure reproducibility. cmes.org
Detection UV detection is common for aromatic compounds; the detection wavelength would be set at a λmax of the compound, likely around 280 nm for a pyridine derivative. cmes.org
Injection Volume Typically 10-20 µL.

The method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for potential impurities would also be established. For instance, in the analysis of similar aminopyridines, LODs have been reported in the range of 0.02 to 0.07 mg·L-1. cmes.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable impurities. Due to the polar nature and potentially lower volatility of this compound, derivatization might be necessary to improve its chromatographic properties. thermofisher.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. thermofisher.com

Common derivatization reagents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA). The choice of derivatizing agent depends on the specific functional groups present in the molecule and the desired chromatographic performance.

The GC-MS analysis provides not only retention time data for purity assessment but also mass spectra for the definitive identification of impurities. The fragmentation pattern of the parent compound and its impurities in the mass spectrometer offers valuable structural information. The fragmentation of amines is often characterized by alpha-cleavage, leading to the formation of a stable immonium ion. For this compound, a key fragmentation would likely involve the cleavage of the bond between the pyridine ring and the azepane nitrogen, or fragmentation within the azepane ring itself.

Hypothetical GC-MS Parameters:

ParameterPotential Conditions
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium at a constant flow rate.
Inlet Temperature Typically 250-280 °C.
Oven Program A temperature gradient would be optimized to achieve good separation of all potential impurities.
Ionization Mode Electron Ionization (EI) at 70 eV is standard.
Mass Analyzer Quadrupole or Time-of-Flight (TOF) analyzer.
Detector Electron multiplier.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous information about the absolute stereochemistry and conformational properties of a molecule. For a chiral compound, X-ray crystallography of a single crystal can establish the absolute configuration of its stereocenters.

While no published crystal structure for this compound is currently available, the methodology would involve the following steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to best fit the experimental data.

The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's conformation in the solid state, including the relative orientation of the pyridine and azepane rings. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. For substituted pyridine derivatives, the twist angle between the pyridine ring and its substituents is a key conformational parameter that can be precisely determined. mdpi.com

Future Research Directions and Translational Outlook for Azepane Pyridinamine Compounds

Identification of Novel Therapeutic Indications and Targets

The azepane-pyridinamine scaffold is a versatile platform for the discovery of new therapeutic agents. Future research will likely focus on a systematic exploration of its potential against a wide array of biological targets implicated in various diseases. Given the prevalence of the pyridine (B92270) motif in clinically approved drugs, there is a strong rationale for investigating the therapeutic utility of 2-(azepan-1-yl)pyridin-3-amine and its derivatives.

Initial research on related aminopyridine structures has suggested potential efficacy in several key therapeutic areas. For instance, derivatives of 3-aminopyridin-2-one have been identified as ligand-efficient inhibitors of mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are promising targets for cancer therapy. nih.gov Furthermore, other pyridine derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov The neuroprotective potential of pyridine-containing compounds is another significant area of interest, with some analogs showing promise in the context of neurodegenerative diseases. nih.gov

Future efforts should involve comprehensive screening of this compound and a library of its analogs against a diverse panel of kinases, G-protein coupled receptors (GPCRs), and epigenetic modulators to uncover novel activities. nih.govnih.govmdpi.com The exploration of this compound class for indications such as autoimmune disorders, metabolic diseases, and infectious agents could also yield promising lead compounds for further development.

Table 1: Potential Therapeutic Areas for this compound Analogs

Therapeutic AreaPotential Molecular TargetsRationale based on Related Compounds
Oncology Kinases (e.g., MPS1, Aurora), Epigenetic Modulators3-aminopyridin-2-one derivatives show kinase inhibition. nih.gov
Neurodegenerative Diseases 5-HT1A receptors, Sigma-1 receptorsPyridine amine derivatives have shown neuroprotective effects. nih.gov
Inflammatory Diseases Cyclooxygenase (COX), Lipoxygenase (LOX)Pyridine-4-one derivatives exhibit anti-inflammatory activity. nih.govnih.gov
Infectious Diseases Bacterial and fungal enzymesPyridine scaffolds are present in various antimicrobial agents.

Development of Innovative and Sustainable Synthetic Routes

The advancement of novel azepane-pyridinamine compounds into clinical development will necessitate the development of efficient, scalable, and environmentally sustainable synthetic methodologies. Traditional methods for the synthesis of aminopyridines can often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research will focus on greener and more innovative approaches to address these limitations.

One promising avenue is the application of flow chemistry , which offers precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. researchgate.netmdpi.com The uncatalyzed nucleophilic aromatic substitution (SNAr) of 2-chloropyridines with amines in a high-temperature flow reactor has been shown to be an effective method for the synthesis of 2-aminopyridines. researchgate.net This approach could be adapted for the synthesis of this compound, potentially reducing reaction times and improving yields.

Biocatalysis represents another key area for the development of sustainable synthetic routes. The use of enzymes, such as transaminases, can facilitate the stereoselective synthesis of chiral amines under mild conditions, offering a green alternative to traditional chemical methods. researchgate.netmdpi.com Research into engineered enzymes for the specific amination of pyridine precursors with azepane could lead to highly efficient and enantioselective synthetic pathways.

Furthermore, the development of novel catalytic systems, such as palladium-catalyzed Buchwald-Hartwig amination , continues to be an active area of research for the formation of C-N bonds. wikipedia.orgnih.govbeilstein-journals.orgorganic-chemistry.org Future work could focus on developing more efficient and versatile catalysts for the coupling of azepane with functionalized pyridines, including direct C-H amination strategies to improve atom economy. rsc.orgnih.gov

Table 2: Comparison of Synthetic Strategies for Aminopyridine Synthesis

Synthetic ApproachAdvantagesPotential Challenges
Traditional Batch Synthesis Well-established proceduresOften requires harsh conditions, potential for side products
Flow Chemistry Precise control, enhanced safety, scalabilityInitial setup costs, potential for clogging with solids
Biocatalysis High selectivity, mild conditions, environmentally friendlyEnzyme stability and availability, substrate scope limitations
Modern Catalysis (e.g., Buchwald-Hartwig) Broad substrate scope, high yieldsCatalyst cost and removal, ligand sensitivity

Application of Artificial Intelligence and Machine Learning in Compound Design and Screening

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and screening of novel this compound analogs. icmerd.comnih.govyoutube.comresearchgate.net These computational tools can be employed to navigate the vast chemical space and identify compounds with optimized biological activity and desirable pharmacokinetic properties.

De novo design algorithms, powered by generative AI models, can create novel molecular structures based on a set of desired properties. icmerd.comnih.govyoutube.comresearchgate.net By training these models on known bioactive molecules with similar scaffolds, it is possible to generate new azepane-pyridinamine derivatives with a high probability of interacting with specific therapeutic targets. This approach can significantly accelerate the initial stages of drug discovery by prioritizing the synthesis of the most promising candidates. chemrxiv.org

Furthermore, ML models can be developed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds. eurekaselect.comnih.goviapchem.orgresearchgate.netoptibrium.com By integrating these predictive models into the design cycle, researchers can filter out compounds with potential liabilities early in the process, thereby reducing the attrition rate in later stages of drug development. These models can be trained on large datasets of experimental data to accurately forecast properties such as oral bioavailability, metabolic stability, and potential off-target toxicities. iapchem.org

Elucidation of Complex Molecular Mechanisms of Action

A deep understanding of the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their rational optimization. Future research will employ a combination of computational and experimental techniques to elucidate the precise interactions between these compounds and their biological targets.

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds within the active sites of target proteins. nih.gov These in silico methods can help to identify key amino acid residues involved in the interaction and guide the design of analogs with improved potency and selectivity. Conformational analysis of the flexible azepane ring will be particularly important in understanding its role in target engagement.

Experimental validation of these computational models will be essential. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound-target complexes. Additionally, a variety of biophysical and biochemical assays will be necessary to confirm the mechanism of action, such as surface plasmon resonance (SPR) to determine binding kinetics and enzymatic assays to quantify inhibitory activity.

Role of this compound and its Analogs as Chemical Biology Probes

Beyond their direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical biology probes to investigate complex biological processes. Their unique scaffold can be functionalized to create tools for target identification, validation, and imaging.

One exciting application is the development of Positron Emission Tomography (PET) tracers . escholarship.orgolemiss.edugoogle.com By incorporating a positron-emitting radionuclide, such as fluorine-18, into the structure of a potent and selective analog, it is possible to create imaging agents for visualizing the distribution and density of specific targets in the brain and other organs. escholarship.orgolemiss.edugoogle.comnih.gov Given that azepane-containing molecules have been successfully developed as PET probes for targets like the sigma-1 receptor, this is a promising avenue for the azepane-pyridinamine scaffold. olemiss.edu

Additionally, these compounds can be modified to serve as fluorescent probes . nih.gov The introduction of a fluorophore can enable the visualization of target proteins in cells and tissues, providing valuable information about their subcellular localization and dynamics. The aminopyridine moiety itself can sometimes contribute to fluorescent properties, which could be fine-tuned through chemical modification. nih.gov

Q & A

Basic Research Question

  • HPLC-MS : Detects residual solvents or byproducts (e.g., unreacted azepane).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₈N₃ requires m/z 192.1504) .

Advanced Research Question

  • Chiral chromatography to separate enantiomers if asymmetric synthesis is attempted.
  • XPS or elemental analysis to identify halogen impurities from incomplete substitution (e.g., residual Cl from 3-chloropyridine precursors) .

What are the key challenges in computational modeling of this compound’s bioactivity?

Advanced Research Question

  • Docking studies : The azepane ring’s flexibility complicates binding pose predictions. Use MD simulations to sample conformers .
  • QSAR models : Correlate substituent effects (e.g., electron-donating azepane) with activity against targets like COX-2 or kinase enzymes .

How does the azepane ring’s conformation impact the compound’s stability and solubility?

Advanced Research Question

  • Solubility : Azepane’s seven-membered ring enhances water solubility compared to smaller amines (e.g., piperidine derivatives) .
  • Stability : Protonation at the pyridine nitrogen increases susceptibility to oxidation; stabilize via salt formation (e.g., hydrochloride salts) .

What strategies mitigate low yields in metal-catalyzed reactions involving this compound?

Advanced Research Question

  • Ligand screening : Bulky phosphine ligands (e.g., XPhos) improve Pd-catalyzed coupling efficiency .
  • Flow chemistry : Continuous reactors reduce side reactions in exothermic steps (e.g., nitro reduction to amine) .

How can researchers validate the compound’s biological relevance without commercial assays?

Basic Research Question

  • Enzyme inhibition assays : Use colorimetric substrates (e.g., COX-2 inhibition via prostaglandin conversion monitoring) .
  • Microscale thermophoresis : Measure binding affinity to receptors without large protein quantities .

What safety protocols are essential for handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods due to potential amine volatility .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.